molecular formula C7H11N3O B12975572 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No.: B12975572
M. Wt: 153.18 g/mol
InChI Key: SZOUTBVPTIHLDV-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine with hydrazine derivatives, followed by cyclization to form the desired pyrazolo[4,3-c]pyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of a tetrahydro ring system, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h8-9H,2-4H2,1H3

InChI Key

SZOUTBVPTIHLDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)CCNC2

Origin of Product

United States

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